PC 766B

Beschreibung

Contextualization of PC-766B within Macrolide Antibiotic Discovery

PC-766B is positioned within the broader landscape of macrolide antibiotic discovery as a compound produced by an actinomycete strain. Specifically, it was isolated from Nocardia brasiliensis strain SC-4710, a new soil isolate. citeab.comnih.govciteab.com Its identification as a macrolide antibiotic places it in a group of compounds known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, although PC-766B's reported activities extend beyond this typical mechanism. PC-766B has been described as representing a new class within the hygrolidin (B608022) family of antibiotics. citeab.comnih.govnih.gov

Historical Perspective of PC-766B's Isolation and Initial Characterization

The discovery and initial characterization of PC-766B were reported based on studies involving the Nocardia brasiliensis strain SC-4710. citeab.comnih.govciteab.com This strain was identified through chemotaxonomic analysis, revealing characteristics such as a type IV cell wall, type A whole cell sugar pattern, and the presence of mycolic acids. citeab.comnih.govciteab.com

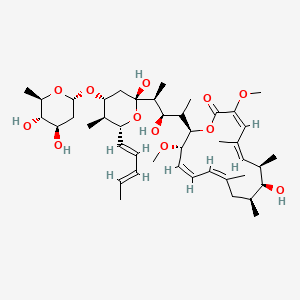

The isolation of PC-766B involved extracting the compound from the cells of Nocardia brasiliensis using acetone (B3395972). citeab.comnih.govnih.gov Subsequent purification steps included techniques such as gel filtration, silica (B1680970) gel chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). citeab.comnih.govnih.govuni.lu The structure of PC-766B was elucidated through NMR spectral analysis. citeab.comnih.govnih.gov Structural analysis revealed that PC-766B possesses a 16-membered macrocyclic lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety. citeab.comnih.govnih.gov The stability of PC-766B was found to be improved by the presence of DL-alpha-Tocopherol, an antioxidant agent. nih.govnih.gov PC-766B has a molecular formula of C43H68O12 and a molecular weight of approximately 777.0. wikidata.orgfishersci.atalfa-chemistry.com Its CAS number is 108375-77-5. wikidata.orgfishersci.atalfa-chemistry.comnih.gov

Overview of Diverse Biological Activities of PC-766B

PC-766B exhibits a range of biological activities that underscore its potential in biomedical research. It demonstrates activity against Gram-positive bacteria, as well as certain fungi and yeasts. citeab.comnih.govciteab.comwikidata.orgnih.govinvivochem.cn Notably, it is reported to be inactive against Gram-negative bacteria. citeab.comnih.govciteab.comwikidata.orgnih.govinvivochem.cn

Beyond its antimicrobial properties, PC-766B has shown promising antitumor activity. Research indicates that PC-766B is active against murine tumor cells both in vitro and in vivo. citeab.comnih.govciteab.comwikidata.orgnih.govinvivochem.cn In vitro studies demonstrated potent cytotoxicity against murine tumor cell lines, including P388 leukemia and B16 melanoma. invivochem.cn

PC-766B also exhibits a weak inhibitory activity against Na+, K+-ATPase in vitro. citeab.comnih.govciteab.comwikidata.orgnih.govinvivochem.cn Furthermore, studies have shown that PC-766B, along with other macrolide antibiotics like bafilomycin and concanamycin (B1236758), can increase the concentration of low-density lipoprotein receptor (LDL-r) mRNA in human hepatoma HepG2 cells. citeab.com This effect on LDL-r mRNA expression suggests a potential role in lipid metabolism regulation, although the relationship between this activity and its antimicrobial properties is not clearly established. citeab.com

Eigenschaften

IUPAC Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJEHLCUILHG-KIRYWGJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108375-77-5 | |

| Record name | PC 766B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Microbial Origin and Biosynthetic Pathways of Pc 766b

Taxonomy and Characterization of the Producing Organism: Nocardia brasiliensis Strain SC-4710

PC-766B is produced by the actinomycete strain SC-4710, which has been identified as Nocardia brasiliensis (Lindenberg) Pinoy. doi.orgnih.gov Chemotaxonomic analysis of strain SC-4710 provided key characteristics supporting this classification. These characteristics include a type IV cell wall, a type A whole cell sugar pattern, and type PII phospholipids. doi.orgnih.gov Further analysis revealed the presence of menaquinone MK-8(H4), cellular fatty acids comprising straight-chain saturated, unsaturated, and tuberculostearic acids, and mycolic acids. doi.orgnih.gov These chemotaxonomic markers are consistent with the classification of the strain within the Nocardia brasiliensis species. doi.orgnih.gov

Fermentation Processes for PC-766B Production

Information regarding the specific fermentation processes optimized for PC-766B production by Nocardia brasiliensis strain SC-4710 is primarily found in patent literature and early research reports. The initial discovery and isolation of PC-766B involved fermentation of the Nocardia brasiliensis strain SC-4710. apexbt.comnih.gov Isolation of PC-766B from the cells of Nocardia brasiliensis SC-4710 was achieved through acetone (B3395972) extraction, followed by purification steps including gel filtration, silica (B1680970) gel chromatography, HPLC, and TLC. patsnap.comnih.gov While detailed fermentation parameters such as media composition, temperature, pH, and aeration rates are not extensively detailed in the publicly available research abstracts, the successful isolation and characterization of PC-766B indicate that effective fermentation protocols were developed. The stability of PC-766B during storage was found to be significantly improved by the addition of DL-alpha-tocopherol, an antioxidant agent, which prevented its decomposition. patsnap.comnih.gov

Genetic and Enzymatic Foundations of PC-766B Biosynthesis

The biosynthesis of macrolide antibiotics like PC-766B typically involves complex enzymatic machinery, primarily Polyketide Synthases (PKSs).

Polyketide Synthase (PKS) Involvement in Macrolide Biogenesis

Macrolide antibiotics are a diverse class of secondary metabolites synthesized by polyketide synthases. koreascience.krjmb.or.kr Type I modular PKSs are large, multi-enzyme complexes that function as assembly lines, sequentially adding and modifying small carboxylic acid units (typically acetyl-CoA, propionyl-CoA, or butyryl-CoA) to a growing polyketide chain. jmb.or.krrcsb.orgresearchgate.net The modular nature of these enzymes, where each module contains a set of catalytic domains responsible for one cycle of chain elongation and modification, dictates the structure of the final polyketide product. jmb.or.krresearchgate.net While specific genetic and enzymatic details for PC-766B biosynthesis are not as widely published as for some other macrolides, its macrolide structure strongly suggests the involvement of a modular PKS system within Nocardia brasiliensis SC-4710. dntb.gov.ua The PKS machinery is responsible for constructing the macrocyclic lactone ring, which is the core structure of PC-766B.

Comparative Analysis of PC-766B Biosynthesis with Related Bafilomycin-Type Macrolides

PC-766B is structurally classified as a member of the bafilomycin class of macrolides. toku-e.comuniscience.co.kr Bafilomycins are known inhibitors of vacuolar-type H+-ATPases (V-ATPases). nih.gov The biosynthesis of bafilomycins in other actinomycetes, such as Streptomyces, involves well-characterized PKS gene clusters. nih.govjst.go.jpresearchgate.net While PC-766B shares the 16-membered macrolactone ring size with some bafilomycins like Bafilomycin A1, it possesses unique structural features, such as a rare butadiene side-chain and a 2-deoxy-D-rhamnose moiety. toku-e.compatsnap.comnih.gov These structural variations suggest that while the core biosynthetic machinery (PKS) may share similarities with bafilomycin producers, there are likely distinct enzymatic steps and genetic elements in Nocardia brasiliensis SC-4710 responsible for incorporating these unique moieties and modifications. Comparative genomic and biochemical studies of the biosynthetic gene clusters from PC-766B and bafilomycin producers would be necessary to fully elucidate the similarities and differences in their biosynthetic pathways. Research on other 16-membered macrolides from Nocardia, such as those produced by Nocardia sp. RK97-56 (PC-766B' and PC-766B), also highlights the potential for structural diversity within this class produced by Nocardia species. researchgate.netresearchgate.netkoreascience.kr

Biotechnological Approaches for Enhancing PC-766B Production or Analog Generation

Biotechnological approaches can be employed to enhance the production of natural products like PC-766B or to generate novel analogs. These strategies often involve genetic manipulation of the producing organism or optimization of fermentation conditions. For macrolide production, approaches include:

Strain Improvement: Classical mutagenesis and screening or rational genetic engineering of Nocardia brasiliensis SC-4710 to enhance the expression of biosynthetic genes or reduce the activity of competing pathways.

Fermentation Optimization: Fine-tuning of media composition, feeding strategies, temperature, pH, and aeration to maximize PC-766B yield.

Genetic Engineering of PKS: Manipulation of the PC-766B PKS genes through domain swapping, module deletion, or insertion could lead to the production of structural analogs with potentially altered biological activities. This combinatorial biosynthesis approach has been explored for other polyketides. koreascience.krresearchgate.netkoreascience.kr

Precursor Feeding: Supplementation of the fermentation medium with specific precursors that can be incorporated into the polyketide structure.

Heterologous Expression: Transferring the PC-766B biosynthetic gene cluster into a more amenable host organism for potentially higher yields or easier genetic manipulation.

Antimicrobial Spectrum and Associated Mechanisms of Action of Pc 766b

Efficacy Profiles Against Gram-Positive Bacteria

PC-766B has demonstrated activity against Gram-positive bacteria. thegoodscentscompany.comchem960.comnih.govcore.ac.ukinvivochem.cnnih.govgenecards.orguni-marburg.de While specific minimum inhibitory concentration (MIC) values for a broad panel of Gram-positive strains were not detailed in the provided information, its classification as an antibiotic active against this group indicates inhibitory effects on their growth or survival.

Antifungal and Anti-yeast Activities

In addition to its antibacterial effects, PC-766B also exhibits activity against some fungi and yeasts. thegoodscentscompany.comchem960.comnih.govcore.ac.ukinvivochem.cnnih.govgenecards.orguni-marburg.de The extent and spectrum of this antifungal and anti-yeast activity against specific species were not elaborated upon in the available data.

Lack of Activity Against Gram-Negative Bacteria

Studies consistently report that PC-766B is inactive against Gram-negative bacteria. thegoodscentscompany.comchem960.comnih.govcore.ac.ukinvivochem.cnnih.govgenecards.orguni-marburg.de This lack of activity suggests that the compound's mechanism of action or its ability to penetrate the cellular structures of Gram-negative organisms differs significantly from its effects on Gram-positive bacteria and certain fungi/yeasts. The outer membrane of Gram-negative bacteria, which is absent in Gram-positive bacteria, fungi, and yeasts, often acts as a barrier to many antibiotics.

Proposed Cellular and Molecular Targets for Antimicrobial Activity

As a macrolide antibiotic, the antimicrobial activity of PC-766B is likely associated with mechanisms characteristic of this class of compounds. Macrolides are known to interfere with essential cellular processes.

Investigation into Ribosomal Interaction and Protein Synthesis Inhibition Hypotheses

Macrolide antibiotics typically exert their effects by interacting with the bacterial ribosome, specifically binding to the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit. This binding inhibits protein synthesis by blocking the elongation of the polypeptide chain or interfering with the translocation of peptidyl-tRNA. While the provided information classifies PC-766B as a macrolide antibiotic thegoodscentscompany.comcore.ac.ukinvivochem.cnnih.govgenecards.orguni-marburg.de and includes it in lists of protein synthesis inhibitors, direct experimental data specifically detailing the binding of PC-766B to the ribosome or its precise impact on protein synthesis in target organisms was not available in the search results. However, its structural classification strongly suggests that inhibition of protein synthesis via ribosomal interaction is a primary mode of action against susceptible microorganisms.

Anticancer Research and Cytotoxic Mechanisms of Pc 766b

In Vitro Cytotoxicity Studies Against Murine Tumor Cell Lines

PC-766B has demonstrated potent cytotoxicity against murine tumor cell lines in vitro. Studies have reported significant inhibitory effects on the growth of P388 leukemia and B16 melanoma cells. The half-maximal inhibitory concentration (IC50) values indicate high potency in these cell lines.

| Cell Line | IC50 (ng/ml) | Citation |

| P388 leukemia | 0.1 | nih.gov |

| B16 melanoma | 0.5 | nih.gov |

These findings highlight the direct cytotoxic potential of PC-766B against these specific murine cancer cell types under laboratory conditions.

In Vivo Antitumor Efficacy in Preclinical Murine Models

Preclinical studies using murine models have provided evidence of PC-766B's antitumor efficacy in vivo. Intraperitoneal administration of PC-766B has been shown to exhibit antitumor activity against P388 leukemia in mice caymanchem.com. This indicates that the compound can exert its effects within a living system, leading to a reduction in tumor burden or inhibition of tumor growth in this specific model.

Molecular Mechanisms Driving Antitumor Activity

Investigations into the molecular mechanisms by which PC-766B exerts its antitumor effects have identified several potential pathways.

Inhibition of Na+, K+-ATPase Activity

PC-766B has been found to show inhibitory activity against Na+, K+-ATPase caymanchem.comnih.govtoku-e.com. While described as weak in some reports caymanchem.comnih.gov, this inhibition suggests a potential mechanism by which PC-766B may disrupt ion homeostasis in cells, a process critical for cell survival and proliferation, particularly in rapidly dividing cancer cells.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

While specific detailed mechanisms for PC-766B's induction of apoptosis and cell cycle arrest in cancer cells are not extensively detailed in the available information, induction of apoptosis (programmed cell death) and cell cycle arrest (halting cell division) are common mechanisms by which many anticancer agents exert their effects. Given PC-766B's observed cytotoxicity and antitumor activity, it is plausible that it may induce apoptosis and/or cell cycle arrest in susceptible cancer cells as part of its mechanism of action.

Anti-angiogenic Properties of PC-766B

Inhibition of Endothelial Cell Migration

A specific aspect of PC-766B's anti-angiogenic activity is its potent inhibitory effect on endothelial cell migration. Endothelial cell migration is a crucial step in the process of angiogenesis, where endothelial cells move to form new blood vessels. PC-766B has been shown to inhibit this migration, particularly when stimulated by vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. This suggests that PC-766B can interfere with the tumor's ability to develop a supporting vascular network.

Modulation of Vascular Endothelial Growth Factor (VEGF)-Stimulated Angiogenesis

Angiogenesis, the process of forming new blood vessels, is a critical factor in the growth and metastasis of tumors. Inhibiting this process represents a promising strategy for cancer treatment researchgate.netresearchgate.netkoreascience.kr. PC-766B has been investigated for its anti-angiogenic properties. Studies have shown that PC-766B, along with a related compound PC-766B', exhibits potent inhibitory activities towards endothelial cell migration researchgate.netresearchgate.netkoreascience.kr. This inhibition specifically targets endothelial cell migration stimulated by vascular endothelial growth factor (VEGF) researchgate.netresearchgate.netkoreascience.kr.

Role of PC-766B as a Bafilomycin-Type Macrolide Angiogenesis Inhibitor

PC-766B is recognized as a bafilomycin-type macrolide inhibitor of angiogenesis researchgate.netresearchgate.netkoreascience.krkoreascience.kr. It is characterized as a 16-membered macrolide windows.nettoku-e.comkoreascience.krkyoto-u.ac.jp. Its identification as an angiogenesis inhibitor stems from research focused on discovering compounds that interfere with the formation of new blood vessels, a process essential for tumor development researchgate.netresearchgate.netkoreascience.kr. The anti-angiogenic activity of PC-766B, particularly its effect on VEGF-stimulated endothelial cell migration, positions it as a subject of interest in the context of developing anti-cancer therapies that target tumor angiogenesis researchgate.netresearchgate.netkoreascience.kr.

Immunomodulatory and Antiviral Research with Pc 766b

Modulation of Human Immunodeficiency Virus Type 1 (HIV-1) Nef Activity

The HIV-1 Nef protein is a crucial accessory protein that contributes significantly to viral replication efficiency and immune evasion in vivo. nih.gov Nef achieves this by modulating the expression levels of various host cell surface proteins, including Major Histocompatibility Complex Class I (MHC-I), CD4, CD28, CXCR4, and CD3, often redirecting them to endosomes. biorxiv.org PC-766B has been identified as a compound capable of modulating HIV-1 Nef activity. google.com This modulation is particularly relevant because Nef inhibits the activity of anti-HIV cytotoxic T lymphocytes (CTLs), which are essential for clearing infected cells. google.com Inhibiting Nef could therefore enhance the immune response by improving CTL recognition and killing of HIV-1 infected cells, including those reactivated from latency. google.com

Impact on Major Histocompatibility Complex Class I (MHC-I) Downmodulation in HIV-1 Infection

One of the primary mechanisms by which HIV-1 Nef facilitates immune evasion is by downmodulating MHC-I surface expression on infected cells. google.comnih.gov This action masks the infected cells from recognition and killing by CTLs. google.com PC-766B and its analogs have been investigated for their ability to reverse this Nef-mediated MHC-I downmodulation. google.comnih.gov Studies have shown that certain compounds, including analogs of PC-766B, can restore MHC-I to the surface of Nef-expressing cells. google.comnih.gov This restoration is critical because near-normal levels of MHC-I are sufficient for anti-HIV CTL recognition. nih.gov The ability of PC-766B analogs to selectively target Nef-dependent MHC-I downmodulation, without substantially increasing MHC-I expression on cells lacking Nef, provides strong evidence for their specific anti-Nef activity. nih.gov

Data from research indicates a significant relationship between the efficiency of Nef-mediated MHC-I downmodulation and the rate of decay of the replication-competent latent viral reservoir (RC-LVR) during long-term antiretroviral therapy (ART). nih.gov Less efficient MHC-I downmodulation correlated with a faster decay of the RC-LVR. nih.gov This finding supports the potential of strategies aimed at inhibiting Nef-mediated MHC-I downmodulation, possibly including the use of compounds like PC-766B, as a therapeutic avenue to reduce the size of the latent reservoir and improve treatment outcomes for individuals with HIV-1. nih.gov

Structure-Activity Relationship (SAR) Studies for Anti-HIV Nef Inhibition

Structure-Activity Relationship (SAR) studies have been conducted on plecomacrolides, the family of natural products that includes PC-766B, to understand the chemical features critical for their anti-HIV Nef inhibitory activity. google.comnih.gov These studies aim to identify modifications that enhance selective anti-Nef activity while reducing off-target effects. google.com Previous SAR work on concanamycin (B1236758) A (CMA), a related plecomacrolide, showed that certain modifications, such as the reduction of the hemiketal at position-21, can impact stability with minimal effect on V-ATPase inhibition. google.com

For concanamycins, comparisons between natural and semi-synthetic derivatives revealed that substituents at C-8 and acylation of C-9 significantly influenced Nef potency, target cell viability, and lysosomal neutralization. nih.gov For example, concanamycin B (CMB), which has a C-8 methyl group compared to the C-8 ethyl group in CMA, showed lower potency for Nef inhibition but even lower potency for V-ATPase inhibition, resulting in an expanded neutralization ratio. nih.gov These findings provide valuable insights for the rational design and development of PC-766B analogs with improved anti-Nef specificity and reduced toxicity. google.comnih.gov A rational SAR approach involves determining the mechanism by which these inhibitors disrupt Nef-mediated MHC-I downmodulation to guide the development of analogs. google.com

Investigation of Additional Biological Activities and Pharmacological Insights

Antioxidant Properties and Free Radical Scavenging Potential

Research suggests that PC-766B may possess antioxidant properties. DL-alpha-Tocopherol, a known antioxidant agent, was found to significantly improve the stability of PC-766B and prevent its decomposition during storage patsnap.comnih.gov. This observation hints at a potential interaction or relationship with antioxidant mechanisms, although it primarily describes the effect of an external antioxidant on PC-766B's stability rather than PC-766B's intrinsic antioxidant activity.

One study investigating the antioxidant activity of a different compound isolated from marine actinomycetes, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, referenced a prior report by Kumagai et al. (1993) which indicated that PC-766B, isolated from Nocardia brasiliensis, exhibited dose-dependent antioxidant activity nih.gov. This suggests that PC-766B itself may have the capacity to act as an antioxidant or free radical scavenger nih.gov.

Antioxidant activity is commonly evaluated using methods such as the DPPH (α, α-diphenyl-β-picrylhydrazyl) free radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom to a stable free radical, causing a reduction in absorbance researchgate.netnih.gov. While the specific data from the Kumagai et al. (1993) study regarding PC-766B's dose-dependent antioxidant activity were not detailed in the search results, the reference indicates that such an effect has been observed nih.gov.

Exploration of Other Potential Cellular Pathways and Targets Influenced by PC-766B

Beyond its antibiotic activity, PC-766B has been shown to influence several cellular pathways and targets. It exhibits antitumor activity against murine tumor cells both in vitro and in vivo toku-e.comnih.govmedchemexpress.com. Additionally, PC-766B has demonstrated weak inhibitory activity against Na+, K+-ATPase in vitro toku-e.comnih.govmedchemexpress.com.

Studies have also explored the effects of macrolide antibiotics, including PC-766B, on low-density lipoprotein receptor (LDL-r) mRNA concentration in human hepatoma HepG2 cells patsnap.com. PC-766B was found to be a potent compound that increased LDL-r mRNA levels in these cells patsnap.com. This effect on LDL-r mRNA suggests that PC-766B can stimulate the expression of the LDL-r promoter, leading to increased transcription of the LDL-r gene patsnap.com. Interestingly, there was no clear correlation observed between the antimicrobial activity of these macrolides and their effect on LDL-r mRNA, indicating a distinct mechanism of action for this particular effect patsnap.com.

Furthermore, PC-766B has been investigated in the context of HIV research. It has been identified as a 16-membered plecomacrolide that can inhibit the activity of the HIV-1 Nef protein nih.gov. Nef is a viral protein that plays a role in immune evasion by downregulating MHC-I molecules on the surface of infected cells nih.gov. PC-766B, along with leucanicidin, showed potent Nef inhibitory activity with single-digit nM IC50 values nih.gov. However, these compounds also exhibited significant toxicity at similar concentrations, resulting in poor therapeutic ratios nih.gov. The mechanism of Nef inhibition by related compounds like concanamycin (B1236758) A appears to be indirect, disrupting Nef's interaction with cellular factors needed for MHC-I degradation nih.gov. While direct binding between Nef and PC-766B was not detected in the cited study, its inhibitory effect on Nef activity highlights an interaction with a key viral protein and associated cellular pathways involved in immune response nih.gov.

PC-766B has also been studied for its anti-angiogenic activities. It has been identified as a bafilomycin-type macrolide inhibitor of angiogenesis produced by Nocardia sp. RK97-56 researchgate.netresearchgate.net. PC-766B exhibited potent inhibitory activities towards endothelial cell migration stimulated by vascular endothelial growth factor (VEGF) researchgate.netresearchgate.net. Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer researchgate.net. The inhibition of VEGF-stimulated endothelial cell migration suggests that PC-766B interferes with pathways involved in this process, potentially through mechanisms related to its bafilomycin structure or other cellular targets researchgate.netresearchgate.net.

The diverse activities of PC-766B, including its effects on bacterial and fungal growth, antitumor activity, inhibition of Na+, K+-ATPase, modulation of LDL-r mRNA, Nef inhibition, and anti-angiogenic properties, indicate that it interacts with a variety of cellular pathways and targets. Further research is needed to fully elucidate the specific molecular mechanisms underlying each of these observed effects.

Analog Development and Structure Activity Relationship Sar Studies of Pc 766b

Rational Design and Synthesis of PC-766B Analogs and Derivatives

The rational design of PC-766B analogs and derivatives is often guided by the desire to modulate or enhance specific biological activities observed in the parent compound and related plecomacrolides, such as V-ATPase inhibition or other effects like the modulation of HIV Nef activity. Given the complex macrolide structure of PC-766B, synthetic strategies for generating analogs typically involve targeted modifications at specific positions of the plecomacrolide scaffold.

The plecomacrolide scaffold, including that of PC-766B, can undergo modifications to yield analogs. These modifications can involve altering the macrocyclic lactone ring, the hemiketal ring, or the attached sugar moiety. Rational design considers the known or hypothesized interactions of these regions with biological targets. For instance, modifications aimed at improving stability or altering target binding affinity would focus on specific functional groups or stereocenters within the PC-766B structure.

Synthetic approaches for generating plecomacrolide analogs can include diversification strategies applied to the core scaffold. While specific detailed synthetic routes for a broad range of PC-766B analogs are not extensively detailed in the provided information, general strategies for modifying plecomacrolide scaffolds are applicable and are discussed in Section 7.4. The synthesis of analogs allows for the systematic exploration of how structural changes impact biological activity, forming the basis of SAR studies.

Comparative Biological Activity Assessment with Closely Related Plecomacrolides (e.g., Bafilomycin A1, Concanamycin (B1236758) A)

Comparative biological activity assessment is crucial for understanding the distinct properties of PC-766B within the plecomacrolide family. PC-766B, Bafilomycin A1, and Concanamycin A are all recognized as potent compounds that can influence cellular processes, including the increase of LDL receptor mRNA in human hepatoma HepG2 cells. Furthermore, Bafilomycin A1 and Concanamycin A are well-established specific inhibitors of V-type H+-ATPase.

SAR studies comparing 16-membered ring plecomacrolides, such as PC-766B and Leucanicidin, with 18-membered ring compounds like Bafilomycin A1 and Concanamycin A have provided insights into their differential activities. For example, in studies assessing the inhibition of HIV Nef activity, PC-766B and Leucanicidin demonstrated potent activity with single-digit nM IC50 values, comparable to Bafilomycin A1. However, these 16-membered compounds also exhibited significantly higher toxicity compared to Bafilomycin A1, resulting in less favorable therapeutic ratios.

A simplified representation of comparative activity based on research findings could be illustrated as follows, focusing on Nef inhibition and toxicity (as indicated by TC50, where a lower value indicates higher toxicity):

| Compound | Nef IC₅₀ (nM) | Toxicity TC₅₀ (nM) | Therapeutic Ratio (TC₅₀/IC₅₀) |

| PC-766B | 1.2 | 1.3 | 1.1 |

| Bafilomycin A1 | - | - | 1.3 |

| Concanamycin A | Sub-nM | - | 6.6 |

Note: Data for Bafilomycin A1 and Concanamycin A are included for comparative context as presented in the source, though specific IC50 and TC50 values for Bafilomycin A1 were not explicitly stated as numerical values in direct comparison with PC-766B in the snippet, only the therapeutic ratio was compared. Concanamycin A was noted to have sub-nM Nef IC50.

Elucidation of Structural Determinants for Specific Biological Activities and Target Selectivity

Elucidating the structural determinants for the specific biological activities and target selectivity of PC-766B and its analogs is a key aspect of SAR studies. The differences observed in the biological profiles of PC-766B, Bafilomycin A1, and Concanamycin A, despite their shared plecomacrolide scaffold, indicate that specific structural features play critical roles in defining their interactions with biological targets, such as V-ATPase and potentially other cellular components like HIV Nef.

Research suggests that both the size of the macrocyclic ring and the presence and nature of glycosylation significantly influence the activity and selectivity of plecomacrolides. The 16-membered ring structure of PC-766B, in contrast to the 18-membered rings of Bafilomycin A1 and Concanamycin A, appears to be a structural determinant affecting its biological profile.

Specifically, studies comparing 16-membered glycosylated plecomacrolides like PC-766B and Leucanicidin to 18-membered counterparts indicate that the presence of a modified β-D-rhamnose moiety at the analogous C-21 position in the 16-membered scaffold contributes to potent Nef inhibitory activity. However, this structural feature in the 16-membered context is also associated with increased toxicity, suggesting a link between this moiety and off-target effects or a less favorable interaction profile with V-ATPase that leads to toxicity at concentrations effective for Nef inhibition.

Modifications to the macrocycle and the pyran ring have also been shown to impact the potency of both 16- and 18-membered ring plecomacrolides. While the precise structural determinants for the weak Na+, K+-ATPase inhibitory activity of PC-766B are not detailed in the provided sources, the primary target for many plecomacrolides, including Bafilomycin A1 and Concanamycin A, is the V-ATPase, where they are believed to interact with the V0 domain, inhibiting proton translocation. SAR studies on Concanamycin A have indicated that modifications like the reduction of the hemiketal can impact stability without significantly affecting V-ATPase inhibition, suggesting that this region might not be as critical for V-ATPase binding as other parts of the molecule.

Strategies for Modifying Plecomacrolide Scaffolds (e.g., Acylation, Glycosylation, Amidation)

Strategies for modifying plecomacrolide scaffolds, including that of PC-766B, are essential for generating analogs with altered or improved biological properties. These strategies aim to introduce chemical diversity at specific positions of the molecule while preserving the core structural elements necessary for activity. Common modification approaches for plecomacrolides include acylation, glycosylation, and amidation.

Acylation involves the introduction of acyl groups onto hydroxyl functionalities present in the plecomacrolide structure. This modification can alter the compound's lipophilicity, metabolic stability, and interactions with its target or off-target proteins. SAR studies on concanamycins, for instance, have shown that acylation at specific positions, such as C-9, can significantly affect Nef potency, cell viability, and lysosomal neutralization.

Glycosylation, the attachment of sugar moieties, is a prevalent modification in natural products and can dramatically influence their biological activity, solubility, and pharmacokinetics. PC-766B itself contains a 2-deoxy-D-rhamnose moiety, and comparative studies highlight the importance of glycosylation at analogous positions in other plecomacrolides for potent activity. Regiospecific glycosylation of macrolactones is a strategy that can be employed in the preparation of plecomacrolide analogs. Glycodiversification, which involves varying the attached sugar, can be a useful tool in tailoring the properties of these analogs.

Amidation involves the formation of amide bonds, typically through the reaction of a carboxylic acid or activated ester with an amine. This modification can be used to introduce a variety of functional groups and change the charge or polarity of the molecule. Succinimidyl ester activation is a method that can facilitate site-selective derivatization of plecomacrolides via amidation.

These modification strategies, applied through rational design and synthetic efforts, enable the creation of diverse libraries of PC-766B analogs and derivatives. Subsequent biological testing and SAR analysis of these compounds provide valuable information on how specific structural changes influence activity, selectivity, and ultimately, potential therapeutic utility.

Advanced Methodological Approaches in Pc 766b Research

In Vitro Cell-Based Assays: Design and Interpretation

In vitro cell-based assays are fundamental to the initial characterization of a compound's biological activity. For PC-766B, these assays have been crucial in demonstrating its cytotoxic effects on cancer cells. The design of such assays involves selecting appropriate cell lines, determining optimal exposure times, and choosing relevant endpoints to measure cellular responses.

For PC-766B, cytotoxicity against murine tumor cell lines, specifically P388 leukemia and B16 melanoma, has been assessed using methods like the Cell Counting Kit-8 (CCK-8) assay, which is a convenient and sensitive way for cell proliferation and cytotoxicity evaluation apexbt.com. The reported half-maximal inhibitory concentration (IC50) values for PC-766B were 0.1 ng/ml against P388 leukemia and 0.5 ng/ml against B16 melanoma cells apexbt.com.

Interpretation of data from in vitro cell-based assays involves analyzing dose-response curves to determine potency (e.g., IC50 values) and efficacy. These assays can also be designed to investigate specific cellular processes affected by the compound, such as apoptosis, cell cycle progression, or cell migration, using techniques like flow cytometry, Western blotting, and Transwell assays researchgate.net. For PC-766B, while specific detailed mechanistic assay data were not extensively found, its potent cytotoxicity suggests interference with essential cellular functions in susceptible cell lines.

Table 1: In Vitro Cytotoxicity of PC-766B

| Cell Line | IC50 (ng/ml) | Reference |

| P388 leukemia | 0.1 | apexbt.com |

| B16 melanoma | 0.5 | apexbt.com |

In Vivo Preclinical Animal Models: Design and Ethical Considerations

In vivo preclinical animal models are essential for evaluating the efficacy and potential therapeutic window of a compound in a complex biological system before human trials. These models aim to mimic aspects of human diseases. For PC-766B, in vivo studies have demonstrated its antitumor activity.

The design of in vivo studies with PC-766B involved administering the compound to animal models bearing tumors. Intraperitoneal administration of PC-766B at a dose of 0.25 mg/kg/day showed in vivo antitumor activity against P388 leukemia apexbt.com.

Ethical considerations are paramount in the design and execution of in vivo animal studies. The "3Rs" principle – Replacement, Reduction, and Refinement – guides ethical animal research biobide.com. Researchers aim to replace animal models with in vitro or computational methods where possible, reduce the number of animals used to the minimum necessary to obtain statistically significant data, and refine experimental procedures to minimize animal suffering biobide.com. While animal models have been historically crucial, there is increasing emphasis on developing alternative methods due to ethical concerns and limitations in translating findings directly to humans biobide.compharmafeatures.com.

Biochemical and Biophysical Techniques for Target Engagement and Pathway Analysis

Identifying the molecular targets of a compound and understanding how it modulates biological pathways are critical aspects of drug discovery. Biochemical and biophysical techniques are employed to study the interaction between a compound and its potential targets.

For PC-766B, its classification as a macrolide antibiotic and its weak inhibitory activity against Na+, K+-ATPase in vitro provide initial clues about potential interactions apexbt.comtoku-e.com. Techniques such as enzyme activity assays can directly measure the effect of PC-766B on the function of specific enzymes like Na+, K+-ATPase.

More advanced techniques for target engagement and pathway analysis include:

Affinity Chromatography and Pulldown Assays: Immobilizing the compound on a solid support to isolate interacting proteins from cell lysates.

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Label-free techniques to measure the binding kinetics and affinity between the compound and a purified protein target.

Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in live cells based on the principle that ligand binding can increase a protein's thermal stability researchgate.net.

Kinase Assays: If the compound is suspected to target kinases, radioactive or coupled enzyme assays can measure kinase activity in the presence of the compound reactionbiology.com.

Reporter Assays: Using cell lines engineered with reporter genes linked to specific signaling pathways to assess the compound's impact on those pathways.

While specific applications of these advanced techniques to PC-766B were not detailed in the search results, these methodologies would be standard approaches to elucidate the precise molecular targets and downstream effects responsible for its observed cytotoxicity and antitumor activity.

Chemogenomics and Affinity-Based Proteomics for Target Identification

Chemogenomics and affinity-based proteomics are powerful approaches for systematically identifying protein targets of bioactive compounds on a large scale.

Chemogenomics involves the use of small molecules to probe protein function and map biological pathways. By testing a compound against a large panel of proteins or cell lines with genetic modifications, researchers can infer potential targets or pathways affected.

Affinity-Based Proteomics utilizes affinity reagents, such as antibodies or engineered binding proteins, to capture and enrich target proteins that interact with a compound nih.govnih.govkth.se. This is often coupled with mass spectrometry to identify the bound proteins olink.com. Techniques include:

Compound-centric affinity proteomics: Using the immobilized compound as bait to capture interacting proteins from complex mixtures researchgate.net.

Target-centric affinity proteomics: Using antibodies or other affinity reagents specific to potential target proteins to assess their interaction with the compound.

For a compound like PC-766B, which exhibits cytotoxicity, affinity-based proteomics could involve immobilizing PC-766B and using it to pull down interacting proteins from cancer cell lysates. Subsequent mass spectrometry analysis of the captured proteins could reveal potential direct binding partners, offering insights into its mechanism of action. The weak inhibition of Na+, K+-ATPase suggests this enzyme could be one such target apexbt.comtoku-e.com.

Bioinformatic Analysis of Biosynthetic Gene Clusters and Evolutionary Relationships

Understanding the biosynthesis of natural products like PC-766B, a macrolide antibiotic produced by Nocardia brasiliensis, involves the analysis of biosynthetic gene clusters (BGCs). Bioinformatic tools play a crucial role in identifying, analyzing, and comparing these gene clusters.

PC-766B is a 16-membered macrolide antibiotic toku-e.com. Macrolide biosynthesis typically involves polyketide synthases (PKSs). Bioinformatic analysis of the genome of the producing organism, Nocardia brasiliensis, would involve searching for BGCs containing genes encoding polyketide synthases and tailoring enzymes (e.g., glycosyltransferases, methyltransferases, hydroxylases) that are characteristic of macrolide biosynthesis jmb.or.krkoreascience.kr. Tools like antiSMASH are commonly used for the automated detection and annotation of BGCs in microbial genomes researchgate.net.

Analysis of BGCs can provide insights into the enzymatic machinery involved in the assembly of the macrolide core and the attachment and modification of sugar moieties. Comparing the BGC of PC-766B with those of structurally related macrolides, such as other bafilomycins or dihydrochalcomycin (another 16-membered macrolide with a characterized BGC) jmb.or.krkoreascience.krresearchgate.net, can reveal evolutionary relationships and potentially predict structural features or enzymatic steps. This comparative analysis can help in understanding the diversity of macrolide structures and potentially guide efforts in combinatorial biosynthesis or synthetic biology to generate novel analogs of PC-766B.

Table 2: Example of Biosynthetic Gene Cluster Analysis (Based on related macrolides)

| Gene/ORF | Putative Function | Relevance to Macrolide Biosynthesis |

| pksA | Polyketide Synthase (Module 1) | Core macrolide chain assembly |

| pksB | Polyketide Synthase (Module 2) | Core macrolide chain assembly |

| gtfA | Glycosyltransferase | Attachment of sugar moiety |

| oxyR | Oxidoreductase | Tailoring modification |

| tlrB | rRNA Methyltransferase (Resistance) | Self-resistance mechanism |

Note: This table provides a generalized example based on typical macrolide BGCs and the mention of a resistance gene similar to tlrB in related macrolide clusters jmb.or.kr. Specific gene names and functions for the PC-766B BGC would require dedicated genomic analysis of Nocardia brasiliensis.

Future Research Directions and Translational Perspectives for Pc 766b

Q & A

Q. What are the structural characteristics of PC 766B, and how do they influence its bioactivity?

this compound is a 16-membered macrolide antibiotic with a macrocyclic lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety . Its bioactivity against Gram-positive bacteria and antitumor properties are attributed to its ability to disrupt bacterial cell wall synthesis and interfere with eukaryotic cellular processes. Structural stability is enhanced by the hemiketal ring, while the sugar moiety may facilitate target binding. Researchers should employ NMR spectroscopy and X-ray crystallography to validate structural features and correlate them with bioactivity assays .

Q. What methodological approaches are recommended for isolating this compound from Nocardia brasiliensis?

Isolation involves acetone extraction of bacterial cells, followed by sequential purification via gel filtration, silica gel chromatography, HPLC, and TLC . To ensure reproducibility, researchers should standardize fermentation conditions (e.g., temperature, pH, and nutrient composition) and confirm strain identity using chemotaxonomic markers (e.g., type IV cell wall, menaquinone MK-8[H4]) .

Q. How can stability challenges in this compound storage be addressed experimentally?

this compound degrades under oxidative conditions. Co-storage with DL-α-tocopherol (an antioxidant) at 4°C significantly improves stability . Researchers should conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor decomposition products under varying storage conditions (temperature, light exposure, pH).

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of this compound’s antitumor activity in vivo versus in vitro?

In vitro assays (e.g., cytotoxicity tests on murine tumor cells) show direct inhibition, while in vivo models may reveal metabolic or pharmacokinetic limitations . To resolve discrepancies, researchers should:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against resistant bacterial strains?

SAR studies should focus on modifying the lactone ring and sugar moiety. Methods include:

Q. What experimental designs are suitable for investigating the role of this compound in ATPase inhibition?

this compound weakly inhibits Na⁺, K⁺-ATPase in vitro . To explore this further:

- Use purified ATPase enzymes in kinetic assays with varying this compound concentrations.

- Apply patch-clamp electrophysiology to measure ion flux in treated cells.

- Combine with gene knockout models to identify ATPase isoforms affected.

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s antifungal activity across studies?

Discrepancies may arise from strain-specific susceptibility or assay conditions. Recommendations:

- Standardize antifungal testing using CLSI (Clinical and Laboratory Standards Institute) protocols.

- Include positive controls (e.g., amphotericin B) and validate via broth microdilution assays.

- Perform transcriptomic analysis of treated fungal cells to identify target pathways .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.